(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate
Description
Properties
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMIJOLDWWKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds under anhydrous conditions to prevent hydrolysis of chloroacetyl chloride. A base, typically triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU), is employed to neutralize the generated HCl, shifting the equilibrium toward product formation. The stoichiometric ratio of alcohol to chloroacetyl chloride is 1:1.1, with a slight excess of the latter to ensure complete conversion.
Optimization of Reaction Conditions
-
Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred due to their ability to dissolve both reactants and minimize side reactions.
-
Temperature Control : Reactions are conducted at 0–5°C during reagent addition to suppress exothermic side reactions, followed by stirring at room temperature for 3–6 hours.
-
Catalytic Base : DBU outperforms TEA in yield (85–92% vs. 70–78%) due to its stronger basicity (pKa = 12) and non-nucleophilic nature, which reduces ester hydrolysis.
Table 1: Comparative Performance of Bases in Direct Esterification
| Base | Yield (%) | Reaction Time (h) | Side Products |
|---|---|---|---|
| DBU | 85–92 | 3–4 | <5% hydrolyzed ester |
| TEA | 70–78 | 5–6 | 10–15% chloroacetic acid |
| Pyridine | 60–65 | 6–8 | 20% unreacted alcohol |
Alternative Synthesis Approaches
Transesterification with Chloroacetyl Esters
While less common, transesterification of methyl or ethyl chloroacetate with 2-methyl-1-oxo-1-phenylpropan-2-ol has been explored. This method avoids handling corrosive chloroacetyl chloride but requires acidic catalysts (e.g., H2SO4) and elevated temperatures (80–100°C), leading to lower yields (55–65%) due to thermal decomposition.
Enzymatic Catalysis
Preliminary studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for green synthesis. However, enzyme inactivation by chloroacetyl groups limits current yields to 30–40%, necessitating further immobilization or mutagenesis research.
Synthesis of Chloroacetyl Chloride: Critical Reagent Preparation
The quality and cost of chloroacetyl chloride significantly impact the overall process. The patent US4129595A details an optimized synthesis from glycolic acid and thionyl chloride (SOCl2) using catalytic nitrogen-containing compounds.
Reaction Protocol
-
Stoichiometry : 1 mol glycolic acid reacts with 2.2 mol SOCl2.
-
Catalyst : 0.05–0.1 mol% tributylamine or triphenylphosphine.
-
Conditions : Reflux at 70–80°C for 4–6 hours under nitrogen.
-
Yield : 88–92% purity, with residual SOCl2 removed via fractional distillation.
Table 2: Chloroacetyl Chloride Synthesis Performance
| Catalyst | Purity (%) | SOCl2 Residual (ppm) | Reaction Time (h) |
|---|---|---|---|
| Tributylamine | 91.5 | 120 | 4.5 |
| Triphenylphosphine | 89.2 | 95 | 5.0 |
| None | 62.3 | 850 | 8.0 |
Experimental Case Studies
Large-Scale Production (VulcanChem Protocol)
A 250 mL Schlenk flask charged with 2-methyl-1-oxo-1-phenylpropan-2-ol (10.0 g, 56.8 mmol) and THF (100 mL) was cooled to 0°C. Chloroacetyl chloride (6.7 mL, 62.5 mmol) and DBU (1.7 mL, 11.4 mmol) were added dropwise. After stirring at 25°C for 4 hours, the mixture was washed with 5% NaHCO3 and brine. Column chromatography (hexane/EtOAc 3:1) afforded the product as a white solid (12.4 g, 89% yield).
Solvent-Free Mechanochemical Approach
Ball-milling 2-methyl-1-oxo-1-phenylpropan-2-ol (5.0 g) with chloroacetyl chloride (3.1 mL) and DBU (0.5 mL) for 2 hours achieved 82% yield, demonstrating potential for energy-efficient synthesis. However, scalability challenges remain due to equipment limitations.
Comparative Analysis of Methods
Table 3: Synthesis Method Trade-offs
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Direct Esterification | 85–92 | 95–98 | 120–150 | Moderate (solvent use) |
| Transesterification | 55–65 | 88–90 | 90–110 | High (acid waste) |
| Enzymatic | 30–40 | 99+ | 300–400 | Low |
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-chloroacetic acid and (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol.
Oxidation: Phenolic derivatives are the primary products.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of chloroacetates, including (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate, exhibit antimicrobial properties. Research has shown that such compounds can be synthesized and evaluated for their effectiveness against various bacterial strains. For instance, a study demonstrated that similar chloroacetate derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .
1.2 Synthesis of Bioactive Compounds
This compound serves as an intermediate in synthesizing bioactive molecules. Its structure allows for modifications that lead to the creation of various heterocyclic compounds with potential therapeutic applications. The versatility in its reactivity enables chemists to explore its utility in synthesizing compounds with anti-inflammatory and analgesic properties .
Synthetic Organic Chemistry
2.1 Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis due to its electrophilic nature. It can undergo nucleophilic substitutions and can be transformed into other functional groups, making it valuable for constructing complex organic molecules .
2.2 Reactions and Transformations
The compound can participate in various reactions such as esterification and acylation, which are fundamental in organic synthesis. Its ability to react with amines and alcohols allows for the formation of esters and amides, which are crucial in pharmaceuticals and agrochemicals .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound has potential applications in the development of molecularly imprinted polymers (MIPs). These polymers can be designed for specific target analytes, making them useful in sensors and separation technologies . The compound's structure allows it to act as a functional monomer in the polymerization process.
3.2 Coatings and Adhesives
The reactivity of this compound may also lend itself to applications in coatings and adhesives where its ester functionality can enhance adhesion properties or modify surface characteristics of materials .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several chloroacetate derivatives, including this compound, and evaluated their antimicrobial properties against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity, paving the way for further exploration of these compounds as potential therapeutic agents .
Case Study 2: Synthesis of Heterocycles
In another research effort, researchers utilized this compound as a precursor to synthesize novel heterocyclic compounds through multi-step reactions involving nucleophilic addition followed by cyclization reactions. The resulting heterocycles displayed promising biological activities, demonstrating the utility of this compound in drug discovery .
Mechanism of Action
The mechanism of action of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate involves its interaction with biological molecules. The chloroacetate group can act as an alkylating agent, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bulky aromatic group may hinder nucleophilic attacks at the carbonyl carbon, reducing reactivity compared to ethyl or decyl analogs. This steric effect could necessitate harsher reaction conditions for synthesis .
- Ethyl 2-chloroacetate is widely used in microwave-assisted syntheses of heterocycles (e.g., triazoles, thiadiazoles), highlighting its versatility as a reagent .
Key Observations :
- Ethyl 2-chloroacetate derivatives exhibit moderate antifungal and antimicrobial activities, likely due to the chloroacetate group’s electrophilic reactivity, which disrupts microbial enzymes .
- QSN-10c’s antiproliferative activity suggests that chloroacetate esters with complex cores (e.g., isoindolone) can target endothelial cells, though the target compound’s bulky group might reduce cell permeability .
- Surfactants like sodium cocoamphoacetate chloroacetate leverage the chloroacetate group for mild antimicrobial effects, emphasizing functional group versatility .
Physicochemical Properties
Table 3: Physicochemical Parameters
Key Observations :
Biological Activity
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate, commonly known as a derivative of chloroacetic acid, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- CAS Number : 2241594-49-8
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.
A comparative study demonstrated that certain chloroacetates displayed stronger antibacterial effects than traditional antibiotics like streptomycin and ampicillin, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that compounds related to this compound possess anticancer properties. For example, organotin(IV) complexes derived from similar Schiff bases were tested against several cancer cell lines, including HeLa and MCF7, revealing significant cytotoxic effects .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Organotin Complex A | HeLa | 15 | |
| Organotin Complex B | MCF7 | 20 | |
| Chloroacetate Derivative | HepG2 | 25 |
Enzyme Inhibition
Studies have also highlighted the enzyme inhibition potential of chloroacetate derivatives. For example, certain Schiff base complexes exhibited significant inhibition of alkaline phosphatase, suggesting a mechanism for their antidiabetic and anticancer activities .
Case Studies
- Antimicrobial Evaluation : A study involving the synthesis of various chloroacetate derivatives showed promising results against Candida albicans and Pseudomonas aeruginosa, indicating their potential use in treating fungal infections .
- Cytotoxicity Testing : In a recent investigation, a series of chloroacetate derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their efficacy .
Q & A
Q. What are the common synthetic routes for (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate, and how are reaction conditions optimized?
The compound is typically synthesized via esterification of chloroacetic acid derivatives with 2-methyl-1-oxo-1-phenylpropan-2-ol. Key steps include:
- Reagents : Chloroacetyl chloride or ethyl 2-chloroacetate as acylating agents, with bases like diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Solvent selection : Dichloromethane or dimethylformamide (DMF) are optimal for reactivity and solubility .
- Temperature : Room temperature to 65°C, depending on the reaction scale .
- Yield optimization : Monitoring via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of alcohol to chloroacetyl chloride) improves purity .
Table 1 : Example reaction conditions from model systems:
| Solvent | Base | Yield (%) | Reference |
|---|---|---|---|
| Dichloromethane | DIPEA | 66 | |
| DMF | K₂CO₃ | 75 |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry. SHELX software is widely used for refinement .
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- FT-IR : Confirms ester C=O stretching (~1740 cm⁻¹) and chloroacetate C-Cl bonds (~750 cm⁻¹) .
Q. What are the primary chemical reactions involving this ester?
- Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH) conditions yield 2-chloroacetic acid and the corresponding alcohol .
- Nucleophilic substitution : Amines or thiols replace the chlorine atom, forming amides or thioesters .
- Reduction : LiAlH₄ reduces the ester to a primary alcohol .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
Discrepancies in bond lengths or angles may arise from:
- Twinned crystals : Use SHELXL’s TWIN command to model twin domains .
- Disorder : Refine occupancy ratios for overlapping atoms (e.g., rotational disorder in the phenyl group) .
- Validation tools : Check R-factors, residual density maps, and Hirshfeld surface analysis to ensure accuracy .
Q. What mechanistic insights explain unexpected reaction pathways (e.g., SN2 vs. SN2′)?
- SN2′ mechanisms : Observed in transesterification or ether cleavage reactions. Theoretical calculations (DFT) support transition-state geometries favoring allylic displacement .
- Steric effects : The bulky 2-methyl-1-phenyl group may hinder classical SN2 pathways, favoring alternative mechanisms .
Q. How does this compound compare to structurally similar chloroacetates in biological activity?
Table 2 : Comparative biological activity of chloroacetate derivatives:
The target compound’s aryl group enhances lipophilicity, improving membrane permeability in enzyme interaction studies .
Q. What strategies optimize its use in enzyme inhibition assays?
- Kinetic studies : Vary substrate concentration and measure IC₅₀ values under controlled pH (6–8) .
- Site-directed mutagenesis : Identify nucleophilic residues (e.g., cysteine) that react with the chloroacetyl group .
- Competitive assays : Compare inhibition with methyl chloroacetate to assess steric/electronic contributions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields?
Discrepancies may arise from:
- Purity of starting materials : Impure 2-methyl-1-phenylpropan-2-ol reduces yield. Use GC-MS or HPLC to verify .
- Scale effects : Milligram-scale reactions may show lower yields due to side reactions (e.g., hydrolysis). Optimize with inert atmospheres .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
